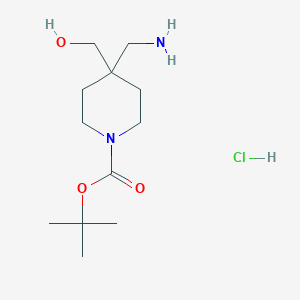
Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group.
Reduction: Reduction reactions can be performed to convert the aminomethyl group to an amine.
Substitution: Substitution reactions can occur at the piperidine ring, where various functional groups can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-1-carboxylate derivatives.
Reduction: Piperidine derivatives with reduced aminomethyl groups.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms. Medicine: The compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the aminomethyl group.
Piperidine derivatives: Various other piperidine derivatives with different functional groups.
Uniqueness: The presence of both aminomethyl and hydroxymethyl groups on the same piperidine ring makes this compound unique, providing it with distinct chemical properties and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14;/h15H,4-9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBVFDADQEIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














